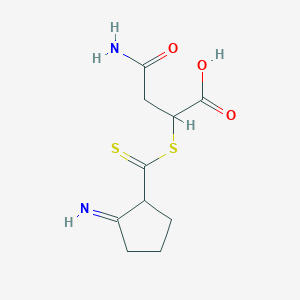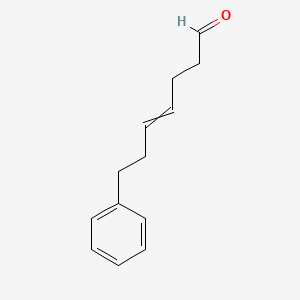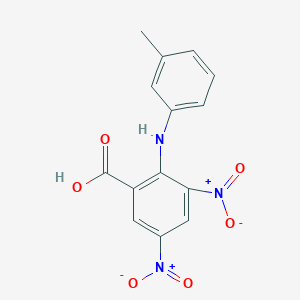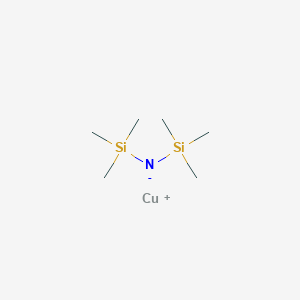
3-Formylrifamycin SV O-(hex-2-enyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylrifamycin SV O-(hex-2-enyl)oxime is a derivative of rifamycin, a well-known antibiotic This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(hex-2-enyl)oxime typically involves the following steps:
Starting Material: The synthesis begins with rifamycin SV.
Oxime Formation: The formylated rifamycin SV is then reacted with O-(hex-2-enyl)hydroxylamine to form the oxime derivative. This reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the oxime bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Formylation: Large-scale formylation of rifamycin SV using industrial-grade formylating agents.
Oxime Formation in Reactors: The oxime formation is carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(hex-2-enyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylrifamycin SV O-(hex-2-enyl)oxime has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel rifamycin derivatives with potential antibacterial properties.
Biology: Studied for its interactions with bacterial RNA polymerase and its potential to inhibit bacterial growth.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of new antibacterial agents and as a reference standard in pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV O-(hex-2-enyl)oxime involves:
Inhibition of RNA Polymerase: The compound binds to the bacterial RNA polymerase enzyme, inhibiting the initiation of RNA synthesis.
Molecular Targets: The primary target is the beta subunit of the RNA polymerase enzyme.
Pathways Involved: The inhibition of RNA synthesis leads to the disruption of bacterial protein synthesis, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Rifamycin SV: The parent compound with similar antibacterial properties.
Rifampicin: A widely used antibiotic with a similar mechanism of action.
Rifapentine: Another rifamycin derivative with a longer half-life and similar antibacterial activity.
Uniqueness
3-Formylrifamycin SV O-(hex-2-enyl)oxime is unique due to its modified structure, which may confer enhanced stability, solubility, and antibacterial activity compared to its parent compound and other derivatives. The presence of the formyl and oxime groups may also allow for further chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
63950-95-8 |
|---|---|
Molecular Formula |
C44H58N2O13 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-26-[(E)-[(E)-hex-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H58N2O13/c1-11-12-13-14-19-57-45-21-29-34-39(52)32-31(38(29)51)33-41(27(7)37(32)50)59-44(9,42(33)53)56-20-18-30(55-10)24(4)40(58-28(8)47)26(6)36(49)25(5)35(48)22(2)16-15-17-23(3)43(54)46-34/h13-18,20-22,24-26,30,35-36,40,48-52H,11-12,19H2,1-10H3,(H,46,54)/b14-13+,16-15+,20-18+,23-17+,45-21+ |
InChI Key |
MCVXGFWBTRUAEG-CJBPDVIJSA-N |
Isomeric SMILES |
CCC/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CCCC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)





![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)


